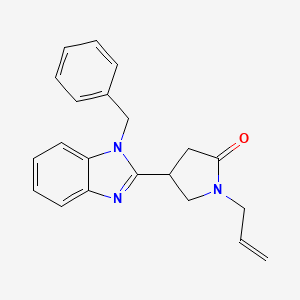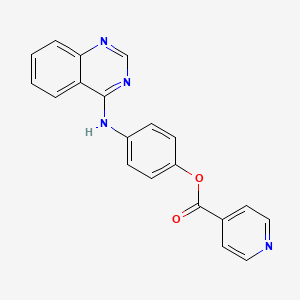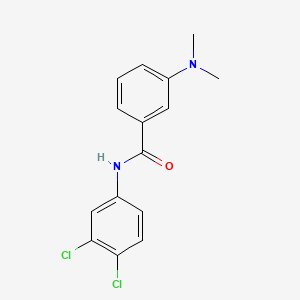![molecular formula C17H23N3O5S B5546172 (4aR*,7aS*)-4-[(4-hydroxyphenyl)acetyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5546172.png)
(4aR*,7aS*)-4-[(4-hydroxyphenyl)acetyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aR*,7aS*)-4-[(4-hydroxyphenyl)acetyl]-N,N-dimethylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide is a useful research compound. Its molecular formula is C17H23N3O5S and its molecular weight is 381.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 381.13584202 g/mol and the complexity rating of the compound is 652. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Cytotoxicity Evaluation : A study by Hassan et al. (2014) focused on the synthesis of new pyrazole and pyrazolo[1,5-a]pyrimidine derivatives. These compounds were evaluated for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells.
Biological Evaluation and Molecular Docking
- Antitumor Activity : Fahim and Shalaby (2019) synthesized novel benzenesulfonamide derivatives and conducted in vitro antitumor activity evaluation against HepG2 and MCF-7 cell lines. They also performed molecular docking to evaluate the potential interaction of these compounds against KSHV thymidylate synthase complex.
Antimicrobial and Antitubercular Activities
Antimicrobial Properties : Research by Ahmad et al. (2016) on novel pyrazoline derivatives showed significant antibacterial activity against various organisms, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Antitubercular Properties : The same study by Ahmad et al. (2016) also demonstrated the antitubercular activity of these compounds against Mycobacterium tuberculosis, showing superior activity compared to the reference drug Streptomycin.
Synthesis of Novel Derivatives
- Heterocyclic Synthesis : A study by Fadda et al. (2012) used key intermediates for the synthesis of various heterocyclic compounds, including pyrazole, pyridine, and pyrimidine derivatives.
Antioxidant Studies
- Antioxidant Activity : Ahmad et al. (2012) synthesized N-substituted benzyl/phenyl derivatives and evaluated them for their antioxidant activities. Many compounds were found to possess moderate to significant radical scavenging activity.
Antibacterial and Anti-Inflammatory Activities
- Antibacterial and Anti-Inflammatory Agents : The study by Kendre et al. (2015) synthesized a new series of pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, evaluating them for their antibacterial and anti-inflammatory activities.
Eigenschaften
IUPAC Name |
(4aS,7aR)-1-[2-(4-hydroxyphenyl)acetyl]-N,N-dimethyl-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c1-18(2)17(23)20-8-7-19(14-10-26(24,25)11-15(14)20)16(22)9-12-3-5-13(21)6-4-12/h3-6,14-15,21H,7-11H2,1-2H3/t14-,15+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZYAILAXPJFPL-LSDHHAIUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCN(C2C1CS(=O)(=O)C2)C(=O)CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C(=O)N1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)C(=O)CC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzyl-N-[2-(4-chlorophenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5546100.png)
![2-{[5-(1,3-benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5546116.png)
![methyl 1-{[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5546117.png)
![N-(2-methoxy-1-pyridin-2-ylethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5546130.png)
![9-{[5-(hydroxymethyl)-2-furyl]methyl}-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5546138.png)


![N'-[4-(allyloxy)-3-ethoxybenzylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546163.png)

![4-{[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5546186.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-(2-thienyl)-3-isoxazolecarboxamide](/img/structure/B5546200.png)